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1-(2-chlorophenyl)-4-nitrosopiperazine

Catalog No.
S6467606
CAS No.
2221987-86-4
M.F
C10H12ClN3O
M. Wt
225.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-chlorophenyl)-4-nitrosopiperazine

CAS Number

2221987-86-4

Product Name

1-(2-chlorophenyl)-4-nitrosopiperazine

Molecular Formula

C10H12ClN3O

Molecular Weight

225.7

1-(2-Chlorophenyl)-4-nitrosopiperazine is an organic compound characterized by a piperazine ring substituted with a 2-chlorophenyl group and a nitroso group at the 4-position. This compound belongs to the class of nitrosopiperazines, which are known for their diverse chemical properties and potential biological activities. The unique arrangement of functional groups in 1-(2-chlorophenyl)-4-nitrosopiperazine influences its reactivity and interaction with various biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Oxidation: The nitroso group can be oxidized to form nitro derivatives, which may exhibit different reactivity and biological activity.
  • Reduction: The nitroso group can also be reduced to form amine derivatives, altering the compound's properties and potential applications.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify the compound's characteristics.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.

The biological activity of 1-(2-chlorophenyl)-4-nitrosopiperazine has been explored primarily in the context of its potential pharmacological effects. Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving serotonin receptors. The nitroso group can react with nucleophilic sites in biological molecules, leading to various biochemical effects that could be beneficial or harmful depending on the context of exposure .

Additionally, studies have indicated that related nitrosamines may exhibit genotoxic properties, raising concerns about safety in pharmaceutical applications .

The synthesis of 1-(2-chlorophenyl)-4-nitrosopiperazine typically involves the following steps:

  • Preparation of Starting Material: Synthesize 2-chlorophenylpiperazine as a precursor.
  • Nitrosation: Subject the 2-chlorophenylpiperazine to nitrosation using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid.
  • Reaction Conditions: Conduct the reaction at low temperatures (0-5°C) to control the formation of the nitroso group and minimize side reactions.
  • Quenching: After completion, quench the reaction with a suitable reagent (e.g., sodium sulfite) to destroy any excess nitrosating agent.

Industrial production methods may optimize these steps for higher yield and purity.

1-(2-Chlorophenyl)-4-nitrosopiperazine has several applications:

  • Medicinal Chemistry: It is investigated for its potential pharmacological properties, particularly concerning its effects on the central nervous system and as a precursor for other therapeutic agents.
  • Biological Studies: The compound is utilized in research to assess its interactions with biological targets, contributing to the understanding of its therapeutic potential.
  • Industrial

Several compounds share structural similarities with 1-(2-chlorophenyl)-4-nitrosopiperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorophenyl)-4-nitrosopiperazineSimilar piperazine structure; chlorine at position 3Different receptor interactions due to chlorine position
1-(2-Chlorophenyl)-4-nitropiperazineContains a nitro group instead of a nitroso groupDifferent reactivity and potential applications due to functional group change
1-Methyl-4-nitrosopiperazineMethyl substitution at position 1Potentially different pharmacological effects compared to chlorinated variants

The uniqueness of 1-(2-chlorophenyl)-4-nitrosopiperazine lies in its specific combination of functional groups (the chlorophenyl and nitroso) which confer distinct chemical reactivity and biological properties compared to these similar compounds. This makes it an interesting candidate for further research in medicinal chemistry and pharmacology.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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